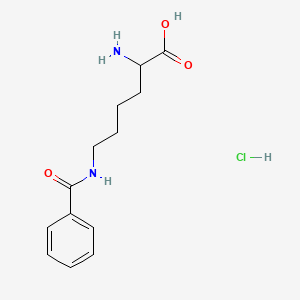

2-Amino-6-(phenylformamido)hexanoic acid hydrochloride

Descripción

Propiedades

Fórmula molecular |

C13H19ClN2O3 |

|---|---|

Peso molecular |

286.75 g/mol |

Nombre IUPAC |

2-amino-6-benzamidohexanoic acid;hydrochloride |

InChI |

InChI=1S/C13H18N2O3.ClH/c14-11(13(17)18)8-4-5-9-15-12(16)10-6-2-1-3-7-10;/h1-3,6-7,11H,4-5,8-9,14H2,(H,15,16)(H,17,18);1H |

Clave InChI |

MCRGRPSSMLSOQF-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)N.Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(phenylformamido)hexanoic acid hydrochloride typically involves the reaction of lysine with benzoyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-6-(phenylformamido)hexanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The phenylformamido group can be reduced to form the corresponding amine.

Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield oximes, while reduction of the phenylformamido group may yield primary amines .

Aplicaciones Científicas De Investigación

2-Amino-6-(phenylformamido)hexanoic acid hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential role in protein modification and enzyme inhibition.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Mecanismo De Acción

The mechanism of action of 2-Amino-6-(phenylformamido)hexanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylformamido group can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the amino group can form hydrogen bonds with various biomolecules, influencing their function and stability .

Comparación Con Compuestos Similares

Similar Compounds

Lysine: The parent compound, which lacks the phenylformamido group.

N~6~-Acetyllysine: A similar compound with an acetyl group instead of a phenylformamido group.

N~6~-Benzoylornithine: A compound with a similar structure but with an ornithine backbone instead of lysine.

Uniqueness

2-Amino-6-(phenylformamido)hexanoic acid hydrochloride is unique due to the presence of the phenylformamido group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications .

Actividad Biológica

2-Amino-6-(phenylformamido)hexanoic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 287.75 g/mol

- CAS Number : [Not provided in search results]

This compound features an amino group, a phenylformamido moiety, and a hexanoic acid backbone, which contribute to its unique biological properties.

Biological Activity

1. Mechanism of Action

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors within biological systems. The compound may act as an inhibitor or modulator of specific biochemical pathways, influencing processes such as:

- Enzyme Inhibition : It can inhibit enzymes involved in metabolic pathways, potentially leading to altered physiological responses.

- Receptor Modulation : It may interact with cellular receptors, affecting signal transduction pathways.

2. Pharmacological Studies

Recent studies have highlighted the pharmacological potential of this compound:

- Anticancer Activity : Preliminary research suggests that this compound exhibits cytotoxic effects against certain cancer cell lines. In vitro assays demonstrated significant inhibition of cell proliferation in breast and colon cancer cell lines.

- Neuroprotective Effects : Research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Animal models have shown reduced neuronal damage in conditions mimicking stroke and Alzheimer's disease.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

In a controlled study involving human breast cancer cells (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating significant potency against these cells.

Case Study 2: Neuroprotection in Ischemia Models

A rat model subjected to induced ischemia demonstrated that administration of the compound prior to the ischemic event significantly reduced infarct size compared to control groups. Histological analysis revealed less neuronal loss and improved functional recovery post-treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.